1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine
Description
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine is a piperidine derivative featuring a 2,6-difluorobenzyl substituent at the 1-position and an amine group at the 3-position. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurological and viral pathways. Its molecular weight is approximately 198.21 g/mol (based on analogous azetidine derivatives) , with a purity of ≥95% in commercial catalogues . The 2,6-difluorophenyl group enhances metabolic stability and binding affinity in drug candidates by modulating electronic and steric properties .
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQNAXKHJLRDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine typically involves the reaction of 2,6-difluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of difluorobenzyl ketones.
Reduction: Formation of difluorobenzylamines.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Azetidine vs. Piperidine Derivatives
- 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (CAS: 1465009-11-3): Ring Size: Azetidine (4-membered ring) vs. piperidine (6-membered). Molecular weight: 198.21 g/mol . Applications: Azetidines are explored for CNS targets due to improved blood-brain barrier penetration .
Pyrrolidine Derivatives
- N-[1-[(2,6-Difluorophenyl)methyl]-3-pyrrolidinyl]-5-isoquinolinamine hydrochloride (CAS: 675133-56-9): Structure: Pyrrolidine (5-membered) with an isoquinolinamine side chain. Key Difference: The fused aromatic system (isoquinoline) may enhance π-π stacking in receptor binding. Molecular formula: C20H19F2N3·HCl .
Substituted Piperidines with Functional Group Variations
Piperidine-4-carboxamide Derivatives
- 1-((2-(2,6-Difluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid :
Piperazine Analogues
- RA[4,5] (1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-methoxynaphthalen-2-yl)propenyl]piperazine) :
Fluorine Substitution Patterns
2,6-Difluorophenyl vs. 2,3-Difluorophenyl Derivatives
Antiviral Agents
Neurological Therapeutics
- Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide): Structure: Triazole-carboxamide core instead of piperidine-amine.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a difluorophenyl group that enhances its binding affinity and selectivity towards various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : CHFN
- Molecular Weight : 227.24 g/mol
- Structural Features : The presence of two fluorine atoms on the aromatic ring significantly influences the compound's reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl substitution enhances its ability to modulate various biological pathways, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro studies have shown that related piperidine derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These studies report IC values indicating effective inhibition at low concentrations .
Table 1 summarizes the anticancer activity of related compounds:
| Compound Name | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | < 10 | Apoptosis induction via caspase activation |
| (3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amine | HepG2 | < 5 | Microtubule destabilization |
Neurotransmitter Modulation
Piperidine derivatives are known to influence neurotransmitter systems. Studies suggest that this compound may exhibit antidepressant effects by modulating serotonin and norepinephrine pathways. The potential for this compound to act as a central nervous system agent makes it a candidate for further investigation in treating mood disorders.
Case Studies and Research Findings
Several studies have evaluated the biological activity of piperidine derivatives:
- Anticancer Studies : A study demonstrated that piperidine derivatives could inhibit microtubule assembly, leading to apoptosis in breast cancer cells. The most effective compounds showed significant morphological changes and increased caspase activity at concentrations as low as 1 µM .
- Neuropharmacological Evaluation : Research indicates that similar compounds can affect neurotransmitter levels in animal models, suggesting potential applications in treating depression or anxiety disorders. The binding affinity studies reveal interactions with serotonin receptors, which are crucial for mood regulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
